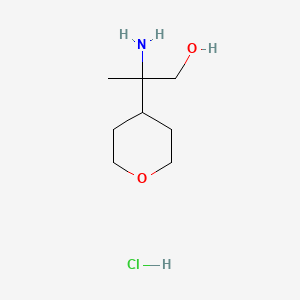
4-(3H-diazirin-3-yl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a diazirine group, which is a three-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-diazirin-3-yl)piperidine hydrochloride typically involves the formation of the diazirine ring followed by its attachment to the piperidine ring. One common method includes the reaction of piperidine with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3H-diazirin-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3H-diazirin-3-yl)piperidine hydrochloride involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride
- 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride
- 4-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}piperidine hydrochloride
Uniqueness
4-(3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine group, which provides distinct photoreactive properties. This makes it particularly useful in applications requiring precise molecular interactions and labeling, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H12ClN3 |
|---|---|
Molekulargewicht |
161.63 g/mol |
IUPAC-Name |
4-(3H-diazirin-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-7-4-2-5(1)6-8-9-6;/h5-7H,1-4H2;1H |
InChI-Schlüssel |
ICMFZFLSNOTKFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2N=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)


![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)




![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)

![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)
